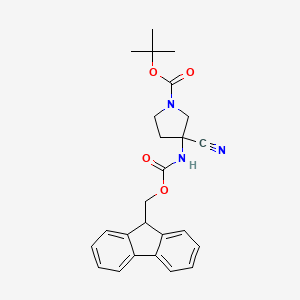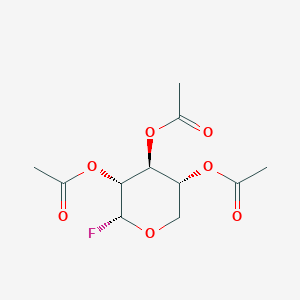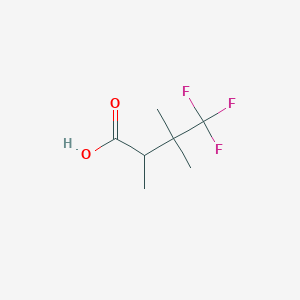
4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid is an organic compound with the molecular formula C7H11F3O2. It is characterized by the presence of three fluorine atoms and a branched alkyl chain, making it a unique member of the trifluoromethylated carboxylic acids family
Preparation Methods
Chemical Reactions Analysis
4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain biological targets, leading to altered metabolic pathways or enzyme inhibition . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4,4,4-Trifluoro-2,3,3-trimethylbutanoic acid can be compared with other trifluoromethylated carboxylic acids, such as:
4,4,4-Trifluoro-3-methyl-2-butenoic acid: This compound has a similar trifluoromethyl group but differs in its alkyl chain structure.
4,4,4-Trifluoro-2-phenylbutanoic acid: This compound includes a phenyl group, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of trifluoromethylation and branched alkyl chain, which can result in distinct reactivity and applications .
Properties
Molecular Formula |
C7H11F3O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
4,4,4-trifluoro-2,3,3-trimethylbutanoic acid |
InChI |
InChI=1S/C7H11F3O2/c1-4(5(11)12)6(2,3)7(8,9)10/h4H,1-3H3,(H,11,12) |
InChI Key |
OSUWLCURNQRRIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


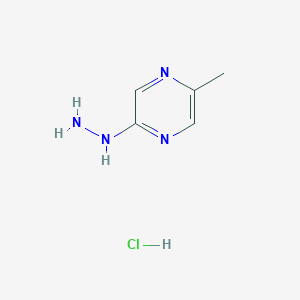
![1-[2-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B12851187.png)
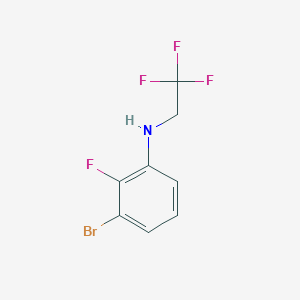
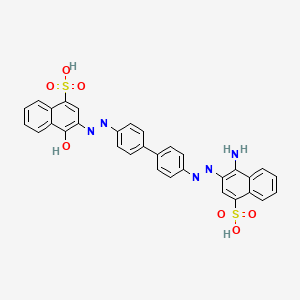

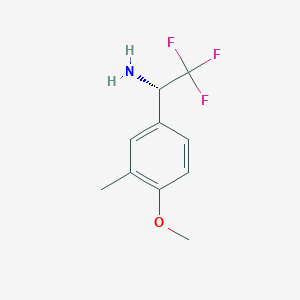
![Tert-butyl (2S,3R)-3-[4-(trifluoromethyl)phenyl]aziridine-2-carboxylate](/img/structure/B12851210.png)
![1-(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B12851213.png)
![3-[(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl)thio]-propanoic acid](/img/structure/B12851214.png)
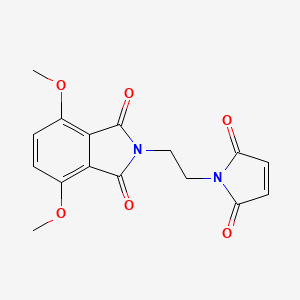
![6-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B12851238.png)

